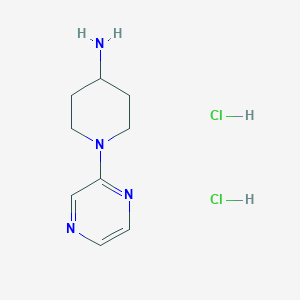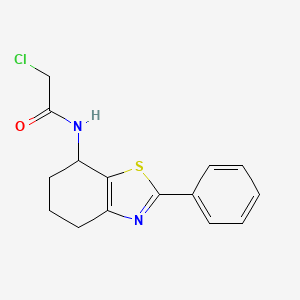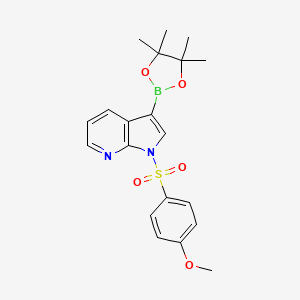
2-(4-Bromophenoxy)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Bromophenoxy)-3-methylbutanoic acid” is likely a brominated phenoxy butanoic acid derivative. These types of compounds are often used in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 3-methylbutanoic acid derivative with 4-bromophenol . The exact conditions and reagents would depend on the specific requirements of the reaction.Molecular Structure Analysis
The molecular structure of “2-(4-Bromophenoxy)-3-methylbutanoic acid” would consist of a 3-methylbutanoic acid moiety linked to a 4-bromophenol moiety via an ether linkage . The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “2-(4-Bromophenoxy)-3-methylbutanoic acid” would depend on the specific conditions and reagents used. It could potentially undergo reactions typical of carboxylic acids and bromophenols .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Bromophenoxy)-3-methylbutanoic acid” would depend on its exact molecular structure. It would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Scientific Research Applications
Environmental Transformations and Biodegradation
Research on the biological transformation of brominated analogs of alkylphenol ethoxycarboxylates, such as octylphenoxyacetic acid and its brominated analog, indicates the environmental relevance of bromophenols. These studies suggest that bromophenol derivatives undergo microbial degradation, leading to the formation of less harmful or more easily manageable byproducts. This could imply that 2-(4-Bromophenoxy)-3-methylbutanoic acid may also participate in environmental biodegradation processes, potentially contributing to the understanding of pollutant breakdown in aquatic ecosystems (Fujita & Reinhard, 1997).
Synthesis and Chemical Transformations
The synthesis and transformation of chiral compounds derived from bromophenols have been extensively studied, indicating the importance of bromophenol derivatives in the creation of enantiomerically pure compounds. For instance, reactions involving chiral 2-(tert-Butyl)-2H,4H-1,3-dioxin-4-ones bearing functional groups show the potential for creating β-hydroxy-acid derivatives, which are valuable in pharmaceutical synthesis. This suggests that 2-(4-Bromophenoxy)-3-methylbutanoic acid could be used in similar synthetic pathways to produce valuable chiral molecules (Noda & Seebach, 1987).
Analytical Chemistry Applications
The quantitative determination of hydroxy acids in wines and other alcoholic beverages demonstrates the role of bromophenol derivatives in analytical chemistry. By understanding the sensory effects of various compounds, researchers can develop better quality control methods for food and beverage products. Therefore, 2-(4-Bromophenoxy)-3-methylbutanoic acid could potentially be used in analytical methodologies to identify and quantify similar compounds in complex mixtures (Gracia-Moreno, Lopez, & Ferreira, 2015).
Mechanism of Action
Target of Action
Related compounds such as 2-(4-bromophenoxy)acetohydrazide have been shown to interact with metal ions, forming coordination compounds . These compounds can exhibit a variety of biological activities, depending on the nature of the metal ion and the specific biochemical context.
Mode of Action
It’s worth noting that related compounds can form coordination compounds with metal ions . In these compounds, the bromophenoxy moiety can act as a bidentate ligand, coordinating to the metal ion through the carbonyl oxygen atom and the amine nitrogen .
Biochemical Pathways
Related compounds have been shown to inhibit enzymes such as tyrosine phosphatases . These enzymes play crucial roles in cellular signaling pathways, and their inhibition can have profound effects on cellular function.
Result of Action
Related compounds have been shown to exhibit antibacterial and antifungal activities . These effects are likely due to the inhibition of key enzymes in these organisms.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-bromophenoxy)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-7(2)10(11(13)14)15-9-5-3-8(12)4-6-9/h3-7,10H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIKXUAKDQUKRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)OC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Oxa-2-azaspiro[5.5]undecan-5-ol;hydrochloride](/img/structure/B2994569.png)

![(E)-6-(tert-butyl)-8-((2-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2994571.png)


![(2S)-2-[3-(trifluoromethoxy)phenyl]propan-1-ol](/img/structure/B2994575.png)

![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B2994577.png)
![Ethyl 6-acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2994578.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2994580.png)
![Ethyl 3-(furan-2-yl)-3'-methoxy-5-oxo-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2994582.png)

![ethyl 2-[2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate](/img/structure/B2994585.png)